molecular formula C9H12ClN B135287 4-(1-Chlorobutyl)pyridine CAS No. 126342-37-8

4-(1-Chlorobutyl)pyridine

Cat. No.: B135287
CAS No.: 126342-37-8
M. Wt: 169.65 g/mol
InChI Key: VMZDDXSUVJWFPO-UHFFFAOYSA-N
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Description

4-(1-Chlorobutyl)pyridine is a pyridine derivative featuring a chlorobutyl substituent at the 4-position of the pyridine ring. Pyridine derivatives with halogen substituents are often studied for their reactivity, biological activity, and applications in materials science. The chlorine atom likely enhances electrophilic substitution reactivity, while the butyl chain may increase hydrophobicity, impacting solubility and intermolecular interactions .

Properties

CAS No.

126342-37-8

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

4-(1-chlorobutyl)pyridine

InChI

InChI=1S/C9H12ClN/c1-2-3-9(10)8-4-6-11-7-5-8/h4-7,9H,2-3H2,1H3

InChI Key

VMZDDXSUVJWFPO-UHFFFAOYSA-N

SMILES

CCCC(C1=CC=NC=C1)Cl

Canonical SMILES

CCCC(C1=CC=NC=C1)Cl

Synonyms

Pyridine, 4-(1-chlorobutyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 4-(1-Chlorobutyl)pyridine with structurally related pyridine derivatives, focusing on substituent effects, spectroscopic properties, and computational insights from the evidence.

Substituent Effects on Physicochemical Properties
Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound* -Cl, -CH₂CH₂CH₂CH₃ ~183.69 (calculated) N/A C-Cl, pyridine ring
4-(1-Aminoethyl)pyridine -NH₂, -CH₂CH₃ 136.19 (calculated) N/A NH₂, pyridine ring
2-Amino-4-(2-Cl-5-Ph)Pyridine [] -Cl, -Ph, -NH₂ 466–545 268–287 C-Cl, NH₂, aromatic

Key Observations :

  • Chlorine vs. Amino groups (e.g., in 4-(1-Aminoethyl)pyridine) enhance nucleophilicity and hydrogen-bonding capacity, influencing solubility and biological interactions .
  • Chain Length: The butyl chain in this compound likely increases hydrophobicity compared to shorter chains (e.g., ethyl in 4-(1-Aminoethyl)pyridine), affecting partition coefficients and membrane permeability .
Spectroscopic and Computational Comparisons

Infrared (IR) Spectroscopy :

  • C-Cl Stretches: Chlorinated pyridines (e.g., compounds in ) exhibit C-Cl stretches in the 550–850 cm⁻¹ range, absent in amino derivatives.
  • NH₂ Stretches: In 4-(1-Aminoethyl)pyridine, NH₂ asymmetric/symmetric stretches appear at 3432–3334 cm⁻¹ (calculated), contrasting with C-Cl vibrations in chlorinated analogs .

Electronic Properties (DFT Calculations) :

Parameter 4-(1-Aminoethyl)pyridine [] Hypothetical this compound*
HOMO-LUMO Gap (ΔE, eV) 6.08–6.09 Likely lower due to Cl’s electron-withdrawing effect
Chemical Hardness (η, eV) 2.95–3.04 Higher η expected (greater stability)
Electrophilicity Index (ω) 0.16–2.64 Higher ω due to Cl’s electrophilicity

Rationale :

  • The amino group in 4-(1-Aminoethyl)pyridine contributes to a higher chemical softness (s = 1/η), correlating with lower theoretical toxicity compared to chlorinated derivatives .

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